molecular formula C12H18O3 B8619817 3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol

3-[4-(2-hydroxypropan-2-yl)phenyl]propane-1,2-diol

Cat. No. B8619817
M. Wt: 210.27 g/mol
InChI Key: CNOZKCOEBRYPJD-UHFFFAOYSA-N
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Patent
US08367706B2

Procedure details

To a biphasic mixture of 2-(4-allylphenyl)propan-2-ol (5.53 g, 31.4 mmol) and N-Methyl morpholine N-oxide (3.86 g, 32.9 mmol) in acetone (11 mL) and water (22 mL) was added osmium tetroxide (3.14 mL, 0.157 mmol) with vigorous stirring. After 24 hours, dithionite (0.15 g), Florisil (1.5 g), and water (8 mL) were added and allowed to stir for an additional 15 minutes before filtering through a pad of Celite. The filter was rinsed with acetone (2×5 mL, then 2×10 mL), and filtrate was concentrated by rotary evaporation to remove the acetone. The remaining liquid was diluted with 9:1 chloroform:isopropanol (20 mL) and aqueous hydrogen chloride (1 M, 20 mL), the layers were separated, and the acidic (pH=1) aqueous layer was extracted with 9:1 chloroform:isopropanol (2×20 mL). The combined organic layers were washed with 3:1 water:brine (12 mL), saturated aqueous sodium bicarbonate (10 mL), and brine (10 mL). The aqueous layers were combined and saturated with solid sodium chloride by stirring for 90 minutes, and then extracted with 9:1 chloroform:isopropanol (3×50 mL). The combined organic extracts were dried over sodium sulfate, filtered, and concentrated, and the crude material was purified by silica gel chromatography (5-20% methanol/dichloromethane) to afford the title compound as an oil.
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
3.86 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
Quantity
22 mL
Type
solvent
Reaction Step One
Quantity
0.15 g
Type
reactant
Reaction Step Two
Quantity
1.5 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two
Quantity
3.14 mL
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[CH:8][C:7]([C:10]([OH:13])([CH3:12])[CH3:11])=[CH:6][CH:5]=1)C=C.C[N+]1([O-])[CH2:20][CH2:19][O:18]CC1.S(S([O-])=O)([O-])=[O:23].[O-][Si]([O-])=O.[Mg+2]>CC(C)=O.O.[Os](=O)(=O)(=O)=O>[OH:13][C:10]([C:7]1[CH:8]=[CH:9][C:4]([CH2:1][CH:19]([OH:18])[CH2:20][OH:23])=[CH:5][CH:6]=1)([CH3:12])[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
5.53 g
Type
reactant
Smiles
C(C=C)C1=CC=C(C=C1)C(C)(C)O
Name
Quantity
3.86 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
11 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
22 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0.15 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-]
Name
Quantity
1.5 g
Type
reactant
Smiles
[O-][Si](=O)[O-].[Mg+2]
Name
Quantity
8 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.14 mL
Type
catalyst
Smiles
[Os](=O)(=O)(=O)=O

Conditions

Stirring
Type
CUSTOM
Details
to stir for an additional 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
before filtering through a pad of Celite
WASH
Type
WASH
Details
The filter was rinsed with acetone (2×5 mL
CONCENTRATION
Type
CONCENTRATION
Details
2×10 mL), and filtrate was concentrated by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to remove the acetone
ADDITION
Type
ADDITION
Details
The remaining liquid was diluted with 9:1 chloroform
CUSTOM
Type
CUSTOM
Details
isopropanol (20 mL) and aqueous hydrogen chloride (1 M, 20 mL), the layers were separated
EXTRACTION
Type
EXTRACTION
Details
the acidic (pH=1) aqueous layer was extracted with 9:1 chloroform
WASH
Type
WASH
Details
The combined organic layers were washed with 3:1 water
STIRRING
Type
STIRRING
Details
by stirring for 90 minutes
Duration
90 min
EXTRACTION
Type
EXTRACTION
Details
extracted with 9:1 chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the crude material was purified by silica gel chromatography (5-20% methanol/dichloromethane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC(C)(C)C1=CC=C(C=C1)CC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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